An In-depth Technical Guide to the Core Fundamental Properties of alpha-D-allofuranose
An In-depth Technical Guide to the Core Fundamental Properties of alpha-D-allofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-D-Allofuranose is a rare aldohexose, a C-3 epimer of glucose, that exists as a minor component in the equilibrium mixture of D-allose in solution. While the pyranose form of D-allose is more predominant, the furanose ring structure offers unique conformational flexibility that is of significant interest in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the fundamental properties of alpha-D-allofuranose, including its physicochemical characteristics, synthesis, and biological significance. The information is intended to serve as a core resource for researchers exploring the potential of this and other furanose analogs in various therapeutic areas.
Physicochemical Properties
The quantitative physicochemical data for alpha-D-allofuranose is often reported for the equilibrium mixture of D-allose or for its chemically protected derivatives due to the challenges in isolating the pure alpha-furanose anomer. In aqueous solution, D-allose exists as an equilibrium mixture of its different isomers: β-D-allopyranose (77.5%), α-D-allopyranose (14%), β-D-allofuranose (5%), and α-D-allofuranose (3.5%)[1].
Table 1: General and Physical Properties of D-Allose and its Protected Allofuranose Derivative
| Property | D-Allose (Equilibrium Mixture) | 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose |
| Molecular Formula | C₆H₁₂O₆[2][3] | C₁₂H₂₀O₆ |
| Molecular Weight | 180.16 g/mol [2][3] | 260.28 g/mol |
| CAS Number | 2595-97-3[4][5] | 2595-05-3[6] |
| Appearance | White crystalline solid[1][2] | White to off-white solid |
| Melting Point | 148-150 °C[4][7], 128-128.5 °C[8], 141-142 °C[2] | 73-76 °C |
| Optical Rotation [α]D | +14.41° to +15° (in water, at equilibrium)[2][7][8] | +36° (c=1, in chloroform)[6] |
Table 2: Solubility Data
| Solvent | D-Allose (Qualitative) | 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose (Qualitative) |
| Water | Soluble[1][2][9] | - |
| Methanol | Practically insoluble[2][9] | Slightly Soluble |
| Acetonitrile | - | Slightly Soluble |
| Chloroform | - | Slightly Soluble |
| DMSO | - | Slightly Soluble |
Synthesis and Experimental Protocols
The synthesis of alpha-D-allofuranose typically involves the preparation of a protected derivative, followed by deprotection. A common starting material is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Synthesis of 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose
A widely used method involves the oxidation of the C-3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to a ketone, followed by stereoselective reduction.
Experimental Protocol:
-
Oxidation:
-
Dissolve 1,2:5,6-di-O-isopropylidene-D-glucofuranose in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Cool the mixture to 18-20 °C under a nitrogen atmosphere.
-
Add phosphorus pentoxide (P₂O₅) portion-wise, maintaining the temperature between 18-25 °C.
-
Heat the resulting solution to 50-55 °C for 3 hours.
-
Monitor the reaction completion by thin-layer chromatography (TLC) (eluent: CH₂Cl₂:MeOH, 95:5).
-
Allow the reaction mixture to cool to room temperature and extract the product with methyl tert-butyl ether (MTBE).
-
-
Reduction:
-
Prepare a solution of sodium borohydride (B1222165) (NaBH₄) in water at 0-10 °C.
-
Add the concentrated MTBE layer containing the intermediate ketone to the NaBH₄ solution over 30 minutes, maintaining the temperature at 0-10 °C.
-
Monitor the conversion to 1,2:5,6-di-O-isopropylidene-D-allofuranose by TLC (eluent: EtOAc/heptane, 6:4).
-
Allow the reaction mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Add dichloromethane (B109758) (CH₂Cl₂) and water, and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Crystallize the crude product from cyclohexane (B81311) and wash with cold n-pentane to afford analytically pure 1,2:5,6-di-O-isopropylidene-D-allofuranose.
-
Deprotection to alpha-D-Allofuranose
The isopropylidene groups can be removed by acid hydrolysis, for example, using a strong acidic resin like Amberlite H⁺, to yield the unprotected D-allose[10]. The resulting product will be an equilibrium mixture of the different anomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR analysis is crucial for characterizing the different anomers of D-allose in solution.
Experimental Protocol (General):
-
Sample Preparation: Dissolve a precisely weighed sample of D-allose in deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 800 MHz)[11]. Standard pulse programs should be utilized.
-
Spectral Analysis:
-
Use 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign the proton and carbon signals for each anomer present in the equilibrium mixture[11].
-
The anomeric proton signals are typically well-separated and can be used as a starting point for the assignment of the entire spin system of each isomer.
-
Distinguishing between pyranose and furanose forms can be aided by the characteristic chemical shifts of certain carbon atoms; for instance, C4 resonates at approximately 85 ppm in furanoses versus ~67 ppm in pyranoses[12].
-
X-ray Crystallography
Obtaining single crystals of unprotected alpha-D-allofuranose is challenging due to the equilibrium in solution. However, crystallographic data for racemic β-D,L-allose is available and provides a basis for a general protocol[13].
Experimental Protocol (General):
-
Crystallization:
-
Prepare a supersaturated solution of the sugar in a suitable solvent or solvent mixture (e.g., water-ethanol).
-
Employ slow evaporation, cooling, or vapor diffusion techniques to induce crystallization. For D-allose, crystallization has been achieved by concentrating a syrup to ~70% and storing at 4 °C[14].
-
-
Crystal Mounting and Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters, space group, and reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Biological Significance and Signaling Pathways
D-allose has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and immunosuppressive effects[5]. These activities are primarily attributed to its ability to modulate cellular metabolism and signaling pathways.
Anti-Cancer Activity
The anti-proliferative effects of D-allose in cancer cells are linked to the upregulation of Thioredoxin-Interacting Protein (TXNIP).
The specific roles of the alpha-D-allofuranose anomer in these biological processes are not yet fully elucidated and represent an active area of research. The unique conformational properties of the furanose ring may lead to differential interactions with enzymes and receptors compared to the more abundant pyranose forms, potentially offering opportunities for the design of more specific and potent therapeutic agents. The greater flexibility of the furanose ring, in contrast to the more rigid chair conformation of pyranoses, could allow it to adapt to different binding pockets[15].
Conclusion
alpha-D-Allofuranose, as a component of the rare sugar D-allose, presents a unique structural motif with potential for the development of novel therapeutics. While challenges remain in the isolation and specific characterization of this anomer, the available data on D-allose and its protected derivatives provide a solid foundation for further investigation. A deeper understanding of the specific biological activities and signaling pathways modulated by the furanose form will be critical in unlocking its full therapeutic potential. This guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. D-Allose - High purity | EN [georganics.sk]
- 3. alpha-D-allofuranose | C6H12O6 | CID 21627865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-アロース 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,2:5,6-双-O-异丙叉基-α-D-异呋喃糖 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. D-(+)-ALLOSE | 2595-97-3 [chemicalbook.com]
- 8. D-Allose [drugfuture.com]
- 9. Allose - Wikipedia [en.wikipedia.org]
- 10. D-Allose - general description and application [georganics.sk]
- 11. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Crystal structure of β-d,l-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of L-allose and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]
